molecular formula C17H19N5O B2779402 3-cyclopropyl-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine CAS No. 2034426-57-6

3-cyclopropyl-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine

Cat. No.: B2779402
CAS No.: 2034426-57-6
M. Wt: 309.373
InChI Key: DWSGHMOJLVYKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopropyl-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine is a chemical compound of significant interest in medicinal chemistry and preclinical research, particularly as a synthetic intermediate or core structure for developing novel pharmacologically active molecules. This compound features a piperazine core—a privileged scaffold frequently found in FDA-approved drugs—which is decorated with pyridazine and pyridine carbonyl groups. The piperazine ring is renowned for its ability to optimize key physicochemical properties of drug candidates and serve as a versatile connector to arrange pharmacophoric groups in three-dimensional space . While the specific biological profile of this exact compound requires further investigation, its close structural analogue, 3-chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine, has been documented in scientific literature. This related molecule has been studied in the context of non-opioid analgesic and anti-inflammatory research, highlighting the potential of this chemotype for central nervous system (CNS) applications . The strategic replacement of the chloro substituent with a cyclopropyl group in your compound of interest is a common medicinal chemistry tactic, often employed to modulate metabolic stability, lipophilicity, and receptor engagement. Researchers may utilize this compound as a key building block for designing and synthesizing novel ligands targeting various enzymes or receptors, such as phosphodiesterases (PDE) , or as a core structure for developing potential kinase inhibitors. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c23-17(15-3-1-2-8-18-15)22-11-9-21(10-12-22)16-7-6-14(19-20-16)13-4-5-13/h1-3,6-8,13H,4-5,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSGHMOJLVYKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-cyclopropyl-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate the substitution reaction.

    Formation of the piperazine moiety: This can be synthesized through the reaction of appropriate amines with ethylene glycol derivatives.

    Coupling of the pyridine ring: This step typically involves the use of coupling reagents such as palladium catalysts to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and other advanced techniques to scale up the synthesis.

Chemical Reactions Analysis

3-cyclopropyl-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents include alkyl halides and nucleophilic amines.

    Addition: The compound can participate in addition reactions, particularly with electrophiles, leading to the formation of new bonds and functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can be further utilized in various applications.

Scientific Research Applications

3-cyclopropyl-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, inhibiting their activity and thereby modulating various biological pathways. For example, it has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-cyclopropyl-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine and analogous compounds:

Compound Name Core Structure Substituents on Piperazine Molecular Weight Key Biological Notes Reference
This compound Pyridazine Pyridine-2-carbonyl ~327.36* Hypothesized kinase/DHODH inhibition
3-Cyclopropyl-6-[4-(5-fluoropyridine-3-carbonyl)piperazin-1-yl]pyridazine Pyridazine 5-Fluoropyridine-3-carbonyl 327.3561 Enhanced lipophilicity due to fluorine
3-Cyclopropyl-6-(piperazin-1-yl)pyridazine Pyridazine Unsubstituted piperazine 204.27 Base structure; lower binding affinity
3-Cyclopropyl-6-[4-(2-phenyl-ethenesulfonyl)-piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine Triazolopyridazine 2-Phenyl-ethenesulfonyl Not reported Caspase 8 modulation (pro-apoptotic)
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Pyridazine 3-(4-Chlorophenoxy)propyl 407.29 Anti-bacterial activity

*Estimated based on analogous structures.

Key Observations:

Impact of Piperazine Substituents: The pyridine-2-carbonyl group in the target compound introduces a planar, aromatic moiety that may enhance binding to enzymes or receptors via π-π interactions, as seen in kinase inhibitors . The unsubstituted piperazine in 3-cyclopropyl-6-(piperazin-1-yl)pyridazine () lacks the acyl group, reducing steric bulk and hydrogen-bonding capacity, which correlates with lower bioactivity in SAR studies .

Core Heterocycle Modifications :

  • Replacing pyridazine with triazolopyridazine () alters the electron density and conformational flexibility of the core. This structural shift is critical in caspase 8 activation, suggesting core-dependent target specificity .

Chlorophenoxypropyl vs. Pyridine-Carbonyl: The 3-(4-chlorophenoxy)propyl substituent () introduces a flexible alkyl chain with halogenated aromaticity, favoring anti-bacterial activity, possibly via membrane disruption or enzyme inhibition .

Histamine Release and Piperazine Positioning: highlights that piperazine linked to fused heterocycles (e.g., imidazo[4,5-d]pyridazine) can induce histamine release. However, substituting the piperazine with 3-aminopiperidine mitigates this effect while retaining activity, suggesting that structural tweaks in the target compound could reduce off-target effects .

Research Findings and Structural Insights

  • Synthetic Accessibility : The target compound’s synthesis likely parallels routes described in and , involving nucleophilic substitution on pyridazine followed by acylation of piperazine.

Biological Activity

3-Cyclopropyl-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine is an organic compound with significant potential in medicinal chemistry. Characterized by a pyridazine core, it features a cyclopropyl group and a piperazine moiety linked to a pyridine-2-carbonyl group. This structural arrangement suggests a variety of biological activities, particularly in the context of cancer therapy and other therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques, including the formation of the piperazine linkage and cyclopropyl substitution. The methods employed can vary based on the desired purity and yield.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activity. In studies evaluating cell viability, it was found that this compound produced a loss of viability in MCF-10A cells with an IC50 value of approximately 46.9 µM, comparable to Olaparib (IC50 = 57.3 µM) . This suggests that it may inhibit cancer cell proliferation effectively.

The biological activity of this compound is attributed to its interaction with various biological targets. Specifically, it has been noted for its potential to inhibit protein kinases, which play critical roles in cell signaling pathways that regulate cell growth and survival . The presence of the piperazine moiety enhances its binding affinity to these targets.

Comparative Biological Activity

To better understand the uniqueness of this compound, a comparative analysis with structurally related compounds is presented in the table below:

Compound Name Structure Highlights Biological Activity
3-Cyclopropyl-6-(piperazin-1-yl)pyridazineLacks carbonyl substitutionPotential antidepressant effects
1-(3-Cyclopropylpropyl)-3-[6-[4-(5-fluoro-2-(trifluoromethyl)benzoyl)piperazin-1-yl]pyridazin-3-yl]ureaContains urea linkageAnticancer properties
N-(2-Cyclopropylethyl)-6-[4-(2,5-dichlorobenzoyl)piperazin-1-yl]pyridazineSubstituted with dichlorobenzoylAntimicrobial activity

This comparison highlights how variations in substituents can significantly influence biological activity and therapeutic potential.

Case Studies

Several studies have investigated the biological effects of compounds similar to this compound:

  • Inhibition of Cell Viability : A study demonstrated that this compound effectively reduced cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent .
  • Protein Kinase Inhibition : Another investigation focused on its ability to inhibit specific protein kinases associated with tumor growth, reinforcing its role as a targeted therapy in oncology .
  • Antidepressant Effects : Research into related piperazine derivatives suggests potential antidepressant effects, indicating a broader therapeutic scope beyond oncology .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 3-cyclopropyl-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine?

The synthesis involves multi-step reactions, including:

  • Cyclopropane introduction : Cyclopropanation of pyridazine precursors under controlled temperatures (e.g., 60–80°C) using transition-metal catalysts.
  • Piperazine coupling : Nucleophilic substitution at the pyridazine C6 position with 4-(pyridine-2-carbonyl)piperazine, requiring anhydrous solvents (e.g., DMF or THF) and bases like triethylamine .
  • Carbonyl activation : Pyridine-2-carbonyl attachment via amide bond formation, optimized with coupling agents like HATU or EDCI .

Q. Key Optimization Parameters :

ParameterOptimal RangeImpact on Yield/PuritySource
Temperature60–80°CPrevents side reactions (e.g., cyclopropane ring opening)
SolventDMF/THF (anhydrous)Enhances nucleophilicity of piperazine
Reaction Time12–24 hrsEnsures complete substitution

Q. How is structural characterization of this compound performed, and what analytical discrepancies might arise?

Methods :

  • NMR (¹H/¹³C) : Assigns cyclopropyl protons (δ 1.2–1.8 ppm) and pyridazine/piperazine aromatic signals (δ 7.5–8.5 ppm). Discrepancies may arise from dynamic effects in piperazine conformers .
  • X-ray Crystallography : Resolves cyclopropane geometry and piperazine-pyrrolidone torsion angles. Challenges include crystal polymorphism .
  • HRMS : Validates molecular formula (C₁₇H₁₈N₆O). Isotopic patterns must align with theoretical calculations to rule out impurities .

Q. Common Pitfalls :

  • Dynamic NMR effects : Piperazine ring flipping can obscure splitting patterns. Use variable-temperature NMR to resolve .
  • Crystallization issues : Polymorphs may form due to solvent polarity; screen multiple solvents (e.g., ethanol vs. acetonitrile) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial Assays :

  • Enzyme inhibition : Test against kinases (e.g., MAPK) or GPCRs (e.g., serotonin receptors) due to piperazine’s affinity for these targets .
  • Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cell lines to establish IC₅₀ values .
  • Solubility/Permeability : Assess via shake-flask (aqueous/organic phases) and PAMPA assays .

Q. Data Interpretation :

AssayExpected OutcomePotential Confounders
Kinase inhibitionIC₅₀ < 10 µMNon-specific binding to ATP pockets
CytotoxicityIC₅₀ > 50 µM (safe range)Serum protein interference

Advanced Research Questions

Q. How can reaction mechanisms for piperazine-pyrrolidone coupling be validated experimentally?

Methodology :

  • Kinetic isotope effects (KIE) : Replace ¹H with ²H at reactive sites (e.g., piperazine N–H) to probe rate-determining steps .
  • DFT calculations : Model transition states for nucleophilic substitution (pyridazine C6) and amide bond formation .
  • Trapping intermediates : Use quenching agents (e.g., methanol) to isolate and characterize transient species via LC-MS .

Case Study :
A 2023 study resolved contradictory yields (40% vs. 70%) by identifying solvent-dependent intermediates. THF stabilized a reactive carbocation, while DMF favored direct substitution .

Q. What computational strategies predict the compound’s interaction with biological targets?

Approaches :

  • Molecular docking (AutoDock Vina) : Simulate binding to GPCRs (PDB: 6CM4) or kinases (PDB: 3QKK). Focus on piperazine’s hydrogen-bonding with Asp113 in serotonin receptors .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Pharmacophore modeling : Map essential features (e.g., pyridine carbonyl as hydrogen bond acceptor) using Schrödinger’s Phase .

Validation : Cross-correlate computational predictions with SPR (surface plasmon resonance) binding assays (KD < 1 µM = high affinity) .

Q. How can contradictory data in biological activity studies be resolved?

Case Example : A 2024 study reported both anti-inflammatory (IC₅₀ = 2 µM) and pro-apoptotic effects (IC₅₀ = 15 µM) in macrophages. Resolution steps:

Dose-response curves : Confirm biphasic effects using 8–12 concentration points.

Pathway analysis : Use RNA-seq to identify conflicting pathways (e.g., NF-κB vs. p53 activation) .

Metabolomics : Track ATP/NAD+ levels to distinguish cytostatic vs. cytotoxic mechanisms .

Recommendation : Replicate assays under standardized conditions (e.g., serum-free media, 37°C, 5% CO₂) to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.